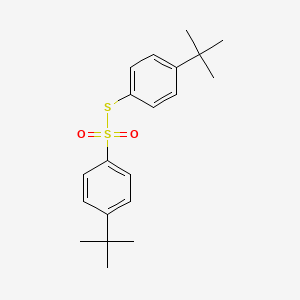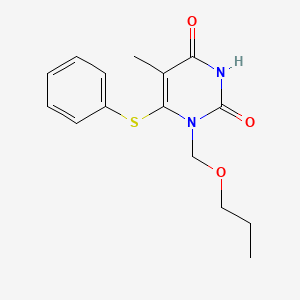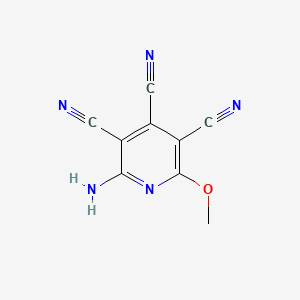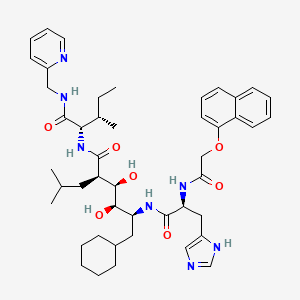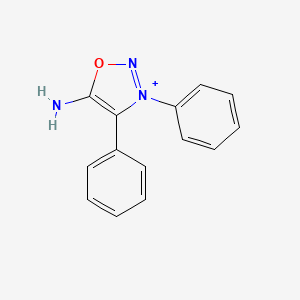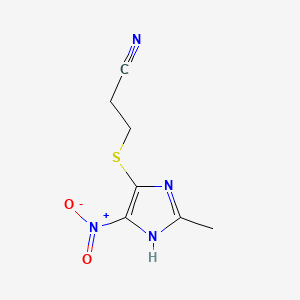
2-Bromo-N(1),N(4)-dihydroxyterephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is an organic compound that belongs to the class of brominated aromatic amides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and two hydroxyl groups attached to the amide nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N(1),N(4)-dihydroxyterephthalamide typically involves the bromination of terephthalic acid derivatives followed by amide formation. One common method involves the reaction of terephthalic acid with bromine in the presence of a catalyst to introduce the bromine atom. The resulting brominated intermediate is then reacted with hydroxylamine to form the dihydroxyterephthalamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination step is often carried out in a solvent such as dichloromethane, and the amide formation is facilitated by the use of a base such as sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N(1),N(4)-dihydroxyterephthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or ammonia.
Major Products Formed
Oxidation: Formation of 2-keto-N(1),N(4)-dihydroxyterephthalamide.
Reduction: Formation of N(1),N(4)-dihydroxyterephthalamide.
Substitution: Formation of 2-amino-N(1),N(4)-dihydroxyterephthalamide or 2-nitro-N(1),N(4)-dihydroxyterephthalamide.
Scientific Research Applications
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N(1),N(4)-dihydroxyterephthalamide involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and hydroxyl groups play a crucial role in binding to active sites and altering the activity of these molecules. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N(1),N(4)-dimethoxyterephthalamide
- 2-Bromo-N(1),N(4)-diaminoterephthalamide
- 2-Chloro-N(1),N(4)-dihydroxyterephthalamide
Uniqueness
2-Bromo-N(1),N(4)-dihydroxyterephthalamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced binding affinity to certain enzymes and proteins, making it a valuable tool in biochemical research.
Properties
CAS No. |
30240-01-8 |
|---|---|
Molecular Formula |
C8H7BrN2O4 |
Molecular Weight |
275.06 g/mol |
IUPAC Name |
2-bromo-1-N,4-N-dihydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C8H7BrN2O4/c9-6-3-4(7(12)10-14)1-2-5(6)8(13)11-15/h1-3,14-15H,(H,10,12)(H,11,13) |
InChI Key |
OBFBSBJNYNXHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NO)Br)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


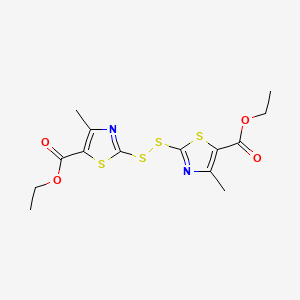
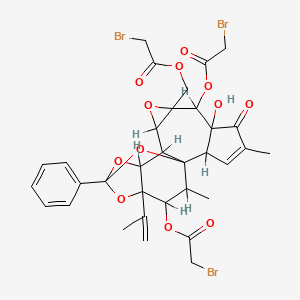
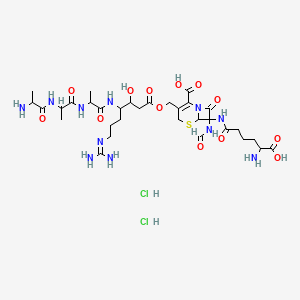
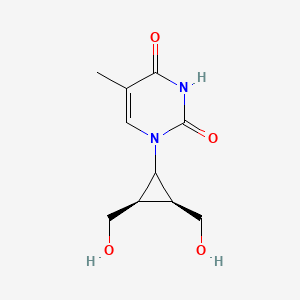
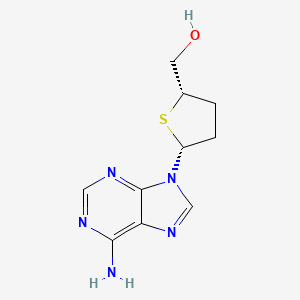
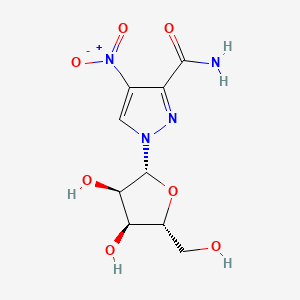
![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
